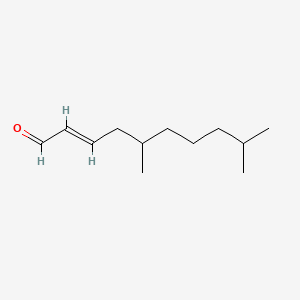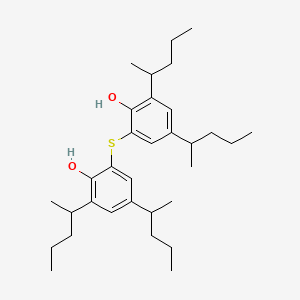
2,2'-Thiobis(4,6-di-sec-pentylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Thiobis(4,6-di-sec-pentylphenol) is an organic compound with the molecular formula C32H50O2S and a molecular weight of 498.8 g/mol . It is known for its antioxidant properties and is used in various industrial applications to prevent the degradation of materials.
Preparation Methods
The synthesis of 2,2’-Thiobis(4,6-di-sec-pentylphenol) typically involves the reaction of 4,6-di-sec-pentylphenol with sulfur. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the thiobis linkage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,2’-Thiobis(4,6-di-sec-pentylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiobis linkage to a simpler sulfide.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-Thiobis(4,6-di-sec-pentylphenol) has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Medicine: Research is ongoing to explore its potential therapeutic uses due to its antioxidant activity.
Mechanism of Action
The antioxidant effect of 2,2’-Thiobis(4,6-di-sec-pentylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic groups play a crucial role in this mechanism by stabilizing the resulting phenoxyl radicals through resonance .
Comparison with Similar Compounds
2,2’-Thiobis(4,6-di-sec-pentylphenol) can be compared with other similar compounds such as:
4,4’-Bis(2,6-di-tert-butylphenol): Another antioxidant used in polymer stabilization.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its use in rubber and plastic industries as an antioxidant.
The uniqueness of 2,2’-Thiobis(4,6-di-sec-pentylphenol) lies in its specific structure, which provides a balance of steric hindrance and reactivity, making it particularly effective in certain applications .
Properties
CAS No. |
90-67-5 |
|---|---|
Molecular Formula |
C32H50O2S |
Molecular Weight |
498.8 g/mol |
IUPAC Name |
2-[2-hydroxy-3,5-di(pentan-2-yl)phenyl]sulfanyl-4,6-di(pentan-2-yl)phenol |
InChI |
InChI=1S/C32H50O2S/c1-9-13-21(5)25-17-27(23(7)15-11-3)31(33)29(19-25)35-30-20-26(22(6)14-10-2)18-28(32(30)34)24(8)16-12-4/h17-24,33-34H,9-16H2,1-8H3 |
InChI Key |
FLLOPEDWTVKHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)CCC)C(C)CCC)O)C(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



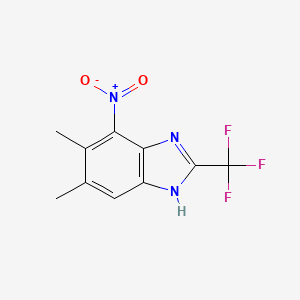
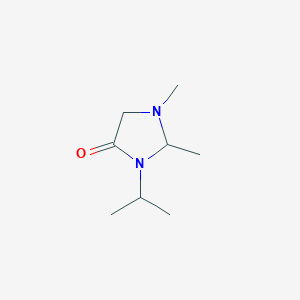
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)

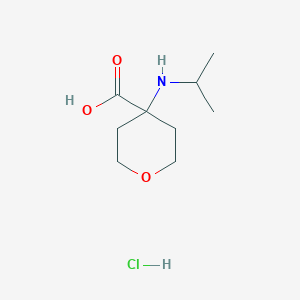
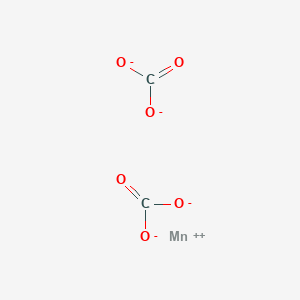
![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)
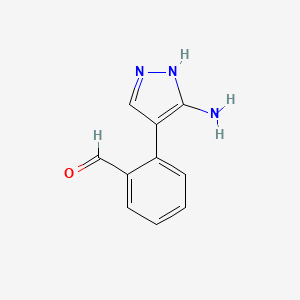
![3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772400.png)

![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)
